molecular formula C9H8Cl2O2 B11962849 (4-Chlorophenyl)methyl 2-chloroacetate CAS No. 55704-51-3

(4-Chlorophenyl)methyl 2-chloroacetate

Cat. No.: B11962849
CAS No.: 55704-51-3
M. Wt: 219.06 g/mol
InChI Key: OPNRROQNLHEHOY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 2-chloroacetate (CAS: Not explicitly provided in evidence) is an ester derivative featuring a 4-chlorophenylmethyl group linked to a 2-chloroacetate moiety. Its structure combines aromatic and aliphatic chlorinated components, making it a versatile intermediate in organic synthesis.

This compound’s applications span agrochemicals, pharmaceuticals, and materials science, though specific uses are inferred from structural analogs (e.g., intermediates for fungicides like metconazole) .

Properties

CAS No.

55704-51-3

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

(4-chlorophenyl)methyl 2-chloroacetate

InChI

InChI=1S/C9H8Cl2O2/c10-5-9(12)13-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2

InChI Key

OPNRROQNLHEHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares (4-Chlorophenyl)methyl 2-chloroacetate with structurally related esters:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reactivity/Applications
This compound C₉H₈Cl₂O₂ 219.07 4-Cl-C₆H₄-CH₂-O-CO-CH₂Cl Likely high reactivity in nucleophilic substitutions; agrochemical intermediate (inferred)
Benzyl 2-chloroacetate C₉H₉ClO₂ 184.62 C₆H₅-CH₂-O-CO-CH₂Cl Used in quaternary ammonium salt synthesis ; moderate reactivity in cyclopropanation (31% yield)
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 184.62 4-Cl-C₆H₄-CH₂-CO-OCH₃ Intermediate for pharmaceuticals; lacks chloro on acetate
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 4-Cl-C₆H₄-S-CH₂-CO-OCH₃ Sulfur atom increases electron density; unknown bioactivity
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 4-Cl-C₆H₄-O-CH(CO-CO-OEt)-CH₃ Potential precursor for heterocycles; no direct yield data
Key Observations:
  • Chlorine Positioning: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to non-chlorinated analogs (e.g., benzyl 2-chloroacetate).
  • Reactivity : Benzyl 2-chloroacetate shows 31% yield in cyclopropanation reactions , while methyl 2-chloroacetate (a simpler analog) achieves 28% . The bulkier 4-chlorophenyl group in the target compound may reduce reactivity due to steric hindrance.

Reactivity in Organic Reactions

Chloroacetate esters are widely used as alkylating agents. Comparative reaction yields from highlight substituent effects:

Ester Reaction Type Yield (%)
Methyl 2-chloroacetate Cyclopropanation 28
Benzyl 2-chloroacetate Cyclopropanation 31
tert-Butyl 2-chloroacetate Cyclopropanation 31
Ethyl 2-bromoacetate Cyclopropanation 24

The target compound’s 4-chlorophenyl group may sterically hinder reactions compared to benzyl or alkyl esters, though its electron-withdrawing nature could accelerate certain substitutions.

Physicochemical Properties

  • Solubility : Aryl chloroacetates (e.g., benzyl 2-chloroacetate) are typically less polar than aliphatic esters, reducing water solubility.
  • Stability : The 4-chlorophenyl group may enhance stability against hydrolysis compared to esters with electron-donating groups.

Q & A

Q. How can researchers design experiments to address contradictory data on the compound's thermal stability in different studies?

  • Methodological Answer:
  • Thermogravimetric analysis (TGA): Standardize heating rates (e.g., 10°C/min) and sample masses to ensure reproducibility .
  • DSC (Differential Scanning Calorimetry): Compare melting points and decomposition enthalpies across studies .
  • Accelerated aging studies: Expose samples to controlled humidity/temperature and monitor degradation via HPLC .

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